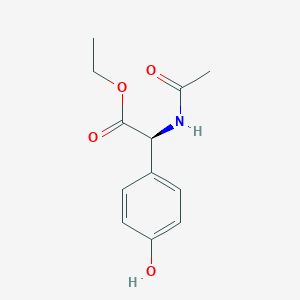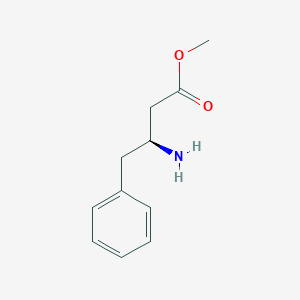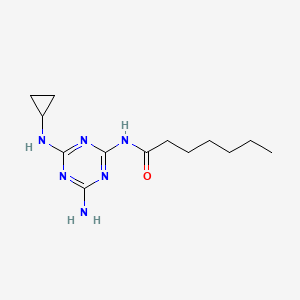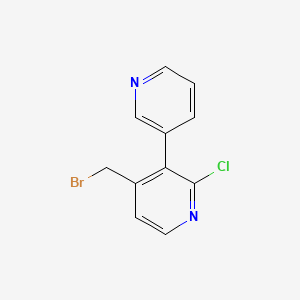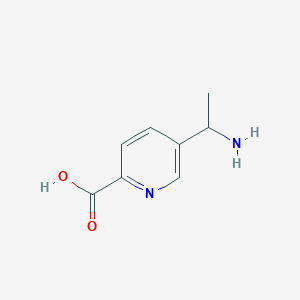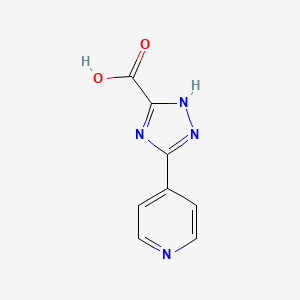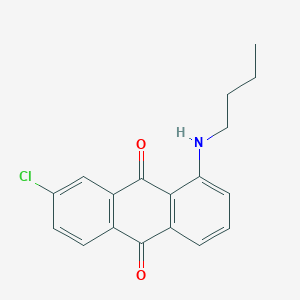
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene is a brominated fluorene derivative. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of polymeric materials, particularly in the field of organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of larger organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenes, while coupling reactions can produce extended conjugated systems useful in organic electronics.
科学的研究の応用
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of polymeric light-emitting diodes (PLEDs) and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can be replaced or coupled with other functional groups, allowing the compound to form new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene offers unique properties due to the presence of the 4-((2-ethylhexyl)oxy)phenyl groups. These groups enhance the solubility and processability of the compound, making it more suitable for applications in organic electronics and material science.
特性
分子式 |
C41H48Br2O2 |
|---|---|
分子量 |
732.6 g/mol |
IUPAC名 |
2,7-dibromo-9,9-bis[4-(2-ethylhexoxy)phenyl]fluorene |
InChI |
InChI=1S/C41H48Br2O2/c1-5-9-11-29(7-3)27-44-35-19-13-31(14-20-35)41(32-15-21-36(22-16-32)45-28-30(8-4)12-10-6-2)39-25-33(42)17-23-37(39)38-24-18-34(43)26-40(38)41/h13-26,29-30H,5-12,27-28H2,1-4H3 |
InChIキー |
RTBZZCBGKWLYRY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)


